Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is a chemical compound with the molecular formula C10H12O6. This compound is primarily used in the synthesis of quinacridine ketone pigments, such as pigment red 122 and pigment violet 19 .
Mechanism of Action
Mode of Action
It is known to be used in the production of pigments such as pigment red 122 and pigment violet 19 .
Biochemical Pathways
The biochemical pathways influenced by this compound are currently unknown. More research is needed to fully understand the biochemical pathways affected by Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is always recommended to handle this compound in an inert atmosphere and at room temperature for storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be synthesized through the esterification of 2,5-dioxocyclohexane-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pigments.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of pigments and dyes for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A closely related compound with similar chemical properties.
Diethyl 2,5-dihydroxyterephthalate: Another ester derivative with comparable reactivity.
2,5-Dihydroxyterephthalic acid: A similar compound with hydroxyl groups instead of ester groups.
Uniqueness
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its specific ester functional groups and its role as an intermediate in the synthesis of quinacridine ketone pigments. Its chemical structure allows for versatile reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKFFHWMKEBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027617 | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6289-46-9 | |
Record name | Dimethyl succinylsuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6289-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility profile of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate in common solvents?
A: Research indicates that Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate exhibits varying solubility in different solvents. A study utilizing the isothermal saturated method revealed its solubility in N,N-dimethylformamide, methanol, 1-propanol, acetonitrile, 2-propanol, ethyl acetate, and acetone. [] The experimental data was successfully fitted to the λh model, demonstrating good agreement between calculated and experimental solubilities. [] This information is crucial for designing and scaling up industrial crystallization processes.
Q2: Can Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate be utilized in the synthesis of polymers with unique properties?
A: Yes, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate serves as a key building block in the synthesis of Polyquin(2,3-b)acridine-12,14(5,7)dione (Polyquinacridinedione, PQA). [] This polymer, when dispersed in bromodiphenylmethane (BDPM) or silicon oil, exhibits significant electrorheological (ER) activity. [] The ER properties, including shear stress, yield stress, and apparent viscosity, were found to be influenced by factors such as shear rate, electric field, and particle concentration. [] This highlights the potential of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate-derived polymers in advanced material applications.
Q3: How does Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate participate in the formation of novel metal complexes?
A: Interestingly, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate can undergo bismuth-assisted aerobic oxidation to generate in situ dihydroxybenzoquinone ligands. [] This process leads to the formation of unique bismuth(III) complexes, as evidenced by the synthesis of [Bi(H(3)dhbqdc)(H(2)dhbqdc)]·2.5dmf, [Bi(2)(mdhbqdc)(ox)(2)(dmf)(4)], and [Bi(2)(mdhbqdc)(2)(ox)(dmf)(4)]. [] This highlights the versatility of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate as a precursor in inorganic synthesis, potentially leading to materials with distinct structural and functional properties.
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